(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The thiazolidinone core is then constructed through a series of condensation and cyclization reactions. The final step involves the formation of the sulfanylidene group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural versatility allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and thiazolidinone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-{[5-(4-Methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of the bromophenyl group. This group enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H10BrNO2S2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3/b13-8+ |
InChI Key |
LAHHOEUNNUXFEL-MDWZMJQESA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S |
Origin of Product |
United States |
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